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molecular formula C12H19NO B1363984 1-Adamantan-1-yl-ethanone oxime

1-Adamantan-1-yl-ethanone oxime

Cat. No. B1363984
M. Wt: 193.28 g/mol
InChI Key: NOWUKHMRBUCWRA-UHFFFAOYSA-N
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Patent
US04551552

Procedure details

Into a Parr hydrogenation flask were placed 8.0 g of 1-adamantyl methyl ketoxime, 200 ml of glacial acetic acid, and 2.8 g of 5% Pt/C. Hydrogenation was continued overnight at 39 psia (270 KPa) and at ambient temperature. The catalyst was removed by filtration and the acetic acid solution was concentrated to one-third of the original volume by vacuum distillation. Water, 200 ml, was added to this conc. acetic acid solution and it was made basic with sodium hydroxide to give a milky solution. The milky solution was extracted three times with 100 ml of methylene chloride. The combined methylene chloride layer was dried over magnesium sulfate which was removed by filtration. The methylene chloride solution was distilled under vacuum to give 7.1 g of clear liquid rimantadine free base (96% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)=[N:3]O>[Pt].C(O)(=O)C>[CH3:1][CH:2]([NH2:3])[C:5]12[CH2:6][CH:7]3[CH2:13][CH:11]([CH2:10][CH:9]([CH2:8]3)[CH2:14]1)[CH2:12]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC(=NO)C12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the acetic acid solution was concentrated to one-third of the original volume by vacuum distillation
ADDITION
Type
ADDITION
Details
Water, 200 ml, was added to this conc. acetic acid solution and it
CUSTOM
Type
CUSTOM
Details
to give a milky solution
EXTRACTION
Type
EXTRACTION
Details
The milky solution was extracted three times with 100 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride layer was dried over magnesium sulfate which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride solution was distilled under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
Name
Type
product
Smiles
CC(C12CC3CC(C1)CC(C3)C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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